2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol
CAS No.:
Cat. No.: VC8997792
Molecular Formula: C29H24N2O3S
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H24N2O3S |
|---|---|
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | 2,6-dimethoxy-4-[4-phenyl-5-(4-phenylsulfanylphenyl)-1H-imidazol-2-yl]phenol |
| Standard InChI | InChI=1S/C29H24N2O3S/c1-33-24-17-21(18-25(34-2)28(24)32)29-30-26(19-9-5-3-6-10-19)27(31-29)20-13-15-23(16-14-20)35-22-11-7-4-8-12-22/h3-18,32H,1-2H3,(H,30,31) |
| Standard InChI Key | SJRKOTAQYRWPTE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4)C5=CC=CC=C5 |
| Canonical SMILES | COC1=CC(=CC(=C1O)OC)C2=NC(=C(N2)C3=CC=C(C=C3)SC4=CC=CC=C4)C5=CC=CC=C5 |
Introduction
2,6-Dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol is a complex organic compound featuring a unique combination of functional groups, including a dimethoxy-substituted phenol core, an imidazole ring, and phenylthio groups. This compound is of interest in various scientific research areas due to its potential applications in fluorescence sensing and biological activity.
Potential Applications
This compound is notable for its potential applications in several fields:
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Fluorescence Sensing: The arrangement of functional groups in 2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol makes it suitable for fluorescence sensing applications, particularly in detecting metal ions or other analytes.
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Biological Activity: Compounds with similar structures have shown significant biological activities, including potential anticancer properties. The unique structure of this compound may allow it to interact with biological targets in a manner that is distinct from simpler analogs.
Chemical Reactivity
The reactivity of 2,6-dimethoxy-4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}phenol can be explored through reactions typical of phenolic compounds and imidazoles. These may include:
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Nucleophilic Substitution: The imidazole ring can undergo nucleophilic substitution reactions.
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Electrophilic Aromatic Substitution: The phenol core can participate in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
| Compound | Structure | Unique Features |
|---|---|---|
| 2,6-Dimethoxyphenol | Simple phenolic structure without imidazole. | Lacks the complex aromatic system and imidazole ring. |
| 5-(Phenyl)-1H-imidazole | Lacks methoxy groups; focuses on imidazole activity. | Does not have the phenylthio groups or the phenol core. |
| 4-(Phenylthio)aniline | Contains phenylthio but lacks the complex aromatic system. | Does not include the imidazole ring or methoxy-substituted phenol. |
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